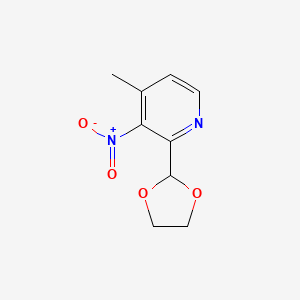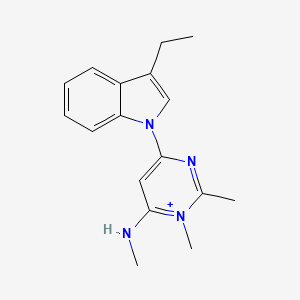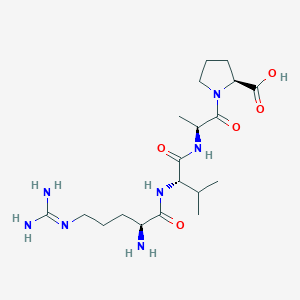
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrite is a compound belonging to the class of imidazolium salts. These compounds are known for their unique properties and wide range of applications in various fields, including chemistry, biology, and industry. The imidazolium cation is a versatile structure that can be modified to enhance its properties for specific applications.
Preparation Methods
The synthesis of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrite typically involves the reaction of 1-ethyl-3-methylimidazole with nitrous acid. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the stability of the product. Industrial production methods may involve the use of continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrite group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazolium salts.
Scientific Research Applications
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrite has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the production of ionic liquids, which are employed in various industrial processes such as electroplating and separation techniques.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrite involves its interaction with molecular targets such as enzymes and cellular membranes. The nitrite group can participate in redox reactions, leading to the generation of reactive nitrogen species that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrite can be compared with other imidazolium salts such as:
1-Ethyl-3-methylimidazolium iodide: Known for its use in ionic liquids and electrochemical applications.
1-Butyl-3-methylimidazolium chloride: Commonly used in green chemistry as a solvent and catalyst.
1-Hexyl-3-methylimidazolium bromide: Utilized in the synthesis of nanomaterials and as a surfactant.
Properties
CAS No. |
143314-15-2 |
|---|---|
Molecular Formula |
C6H13N3O2 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium;nitrite |
InChI |
InChI=1S/C6H12N2.HNO2/c1-3-8-5-4-7(2)6-8;2-1-3/h4-5H,3,6H2,1-2H3;(H,2,3) |
InChI Key |
QWWKOQRXCSKVFG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1CN(C=C1)C.N(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)

![{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12542664.png)


![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)

![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
![(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542692.png)


![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)
